Diethyl 3-Bromopropylphosphonate

Catalog No.
S1482322
CAS No.
1186-10-3
M.F
C7H16BrO3P
M. Wt
259.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3-Bromopropylphosphonate

CAS Number

1186-10-3

Product Name

Diethyl 3-Bromopropylphosphonate

IUPAC Name

1-bromo-3-diethoxyphosphorylpropane

Molecular Formula

C7H16BrO3P

Molecular Weight

259.08 g/mol

InChI

InChI=1S/C7H16BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3

InChI Key

PEIKTSJIUKYDPC-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCCBr)OCC

Synonyms

P-(3-Bromopropyl)phosphonic Acid Diethyl Ester;Diethoxy 3-Bromopropylphosphine; NSC 138345;

Canonical SMILES

CCOP(=O)(CCCBr)OCC

Precursor for Nanomaterial Synthesis:

Diethyl (3-bromopropyl)phosphonate serves as a crucial building block in the synthesis of various nanomaterials. These materials possess unique properties and hold significant potential in diverse fields, including catalysis, energy storage, and electronics.

  • Synthesis of Hybrid Nanostructures: Combining diethyl (3-bromopropyl)phosphonate with titanium dioxide nanoparticles and multi-walled carbon nanotubes allows researchers to create hybrid nanostructures with tailored properties. These structures demonstrate potential applications in photocatalysis, solar cells, and sensors [].

Development of Functional Organometallic Complexes:

This compound finds application in the synthesis of organometallic complexes, which are molecules containing a metal atom bonded to organic (carbon-containing) groups. These complexes exhibit diverse properties, making them valuable in various fields like catalysis and drug discovery [].

  • Organosoluble Zirconium Phosphonate Nanocomposites: Utilizing diethyl (3-bromopropyl)phosphonate, researchers can synthesize organosoluble zirconium phosphonate nanocomposites. These materials exhibit promising catalytic activity in asymmetric hydrogenation reactions, a key process in the synthesis of various chiral pharmaceutical drugs [].

Synthesis of Organic Molecules:

Diethyl (3-bromopropyl)phosphonate acts as a versatile building block in the synthesis of various organic molecules with diverse applications.

  • Synthesis of Cyclic Hydroxamic Acids: This compound plays a role in the synthesis of cyclic hydroxamic acids, a class of molecules exhibiting potential for treating various diseases, including cancer and infections []. The synthesis involves alkylation using diethyl (3-bromopropyl)phosphonate followed by intramolecular cyclization [].
  • Synthesis of pH-responsive Cyclopolymers: Researchers can utilize diethyl (3-bromopropyl)phosphonate to synthesize pH-responsive cyclopolymers. These polymers exhibit unique properties that change based on the surrounding environment's pH, making them valuable for drug delivery and other biomedical applications [].

Diethyl 3-Bromopropylphosphonate is an organophosphorus compound with the molecular formula C7_7H16_{16}BrO3_3P and a molecular weight of 259.08 g/mol. It is classified as a phosphonic ester and is recognized for its unique structure, which includes a bromopropyl group attached to a phosphonate moiety. This compound appears as a colorless liquid and is soluble in various organic solvents, making it suitable for diverse chemical applications .

Diethyl (3-bromopropyl)phosphonate itself does not have a known biological mechanism of action. It serves as a chemical intermediate and is not typically used in its final form.

Diethyl (3-bromopropyl)phosphonate is likely to be irritating to the skin, eyes, and respiratory system due to the presence of the bromo group []. Standard laboratory safety protocols for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

, primarily serving as a reactant in synthesis processes. Notable reactions include:

  • Alkylation: It can be used to synthesize cyclic hydroxamic acids through alkylation followed by intramolecular cyclization.
  • Homogenization: Acts as a reactant in the homogenization of zirconium hydroxide phosphonate supported ruthenium catalysts.
  • Formation of Nanocomposites: Utilized in the synthesis of organosoluble zirconium phosphonate nanocomposites for asymmetric hydrogenation .

Diethyl 3-Bromopropylphosphonate can be synthesized through several methods:

  • Alkylation of Phosphonic Acid Esters: This method involves the reaction of diethyl phosphite with 3-bromopropanol under acidic conditions, leading to the formation of the desired phosphonate.
  • Phosphorylation Reactions: The compound can also be synthesized via phosphorylation reactions involving brominated alcohols and phosphorus-containing reagents.
  • Cyclic Hydroxamic Acid Formation: As mentioned earlier, it can be used as a precursor in forming cyclic hydroxamic acids through specific alkylation processes .

Diethyl 3-Bromopropylphosphonate finds application in various fields:

  • Chemical Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Nanotechnology: Used in the development of nanocomposites, particularly for applications in catalysis and materials science.
  • Pharmaceutical Research: Its derivatives may have potential uses in drug development due to their reactivity and ability to form diverse chemical structures .

Several compounds share structural or functional similarities with Diethyl 3-Bromopropylphosphonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diethyl PhosphateC4_4H11_{11}O4_4PSimpler structure without bromine; widely used as a reagent.
Triethyl PhosphateC6_6H15_{15}O4_4PContains three ethyl groups; used as a plasticizer and solvent.
Ethyl 2-BromoacetateC4_4H7_7BrO2_2Similar brominated structure; utilized in acylation reactions.
Diethyl (2-bromopropyl)phosphonateC7_7H16_{16}BrO3_3PSimilar phosphonate structure but with a different bromine position; potential use in similar applications.

Diethyl 3-Bromopropylphosphonate is unique due to its specific bromination at the third position of the propyl chain, which influences its reactivity and application potential compared to other phosphonates .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1186-10-3

Wikipedia

(3-Bromopropyl)phosphonic acid diethyl ester

Dates

Modify: 2023-09-18
Leonard et al. SF2312 is a natural phosphonate inhibitor of Enolase. Nature Chemical Biology, doi: 10.1038/nchembio.2195, published online 10 October 2016

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